molecular formula C24H29FN2O4S B2635333 (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1396877-74-9

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2635333
CAS RN: 1396877-74-9
M. Wt: 460.56
InChI Key: SYHMMSYQLMNXTL-UHFFFAOYSA-N
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Description

This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It is a part of a class of organic compounds known as phenylpiperidines, which consist of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.29 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds with pyrrolidin-1-yl)methanone structures have been synthesized and structurally analyzed using FTIR, NMR, mass spectrometry, X-ray diffraction, and DFT calculations. These studies reveal detailed conformational analysis and physicochemical properties of the compounds (Huang et al., 2021).

Antiproliferative Activity and Structural Characterization

SYNTHESIS, STRUCTURAL EXPLORATION, AND HIRSHFELD SURFACE ANALYSIS

  • A novel bioactive heterocycle with a pyrrolidin-1-yl)methanone component was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the molecule's stability via intra and inter-molecular hydrogen bonds (Prasad et al., 2018).

Therapeutic and Biological Activities

DESIGN AND SYNTHESIS OF DERIVATIVES AS SODIUM CHANNEL BLOCKER AND ANTICONVULSANT AGENTS

  • Novel derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone were synthesized as sodium channel blockers and evaluated for anticonvulsant activities. Some compounds showed potent activity, indicating their potential therapeutic applications (Malik & Khan, 2014).

Antipsychotic Potential

CONFORMATIONALLY CONSTRAINED BUTYROPHENONES WITH AFFINITY FOR DOPAMINE AND SEROTONIN RECEPTORS

  • Research on butyrophenones that include piperidin-1-yl)methanone structures investigated their potential as antipsychotic agents, demonstrating their affinity for multiple dopamine and serotonin receptors. These compounds' selectivity and pharmacological profiles suggest they could be effective in treating psychiatric disorders (Raviña et al., 2000).

Analgesic Properties

HIGH-EFFICACY 5-HT1A RECEPTOR ACTIVATION

  • Studies on compounds acting on the 5-HT1A receptor demonstrate curative-like actions on allodynia in rats, suggesting the potential of these compounds in managing neuropathic pain and improving patient quality of life (Colpaert et al., 2004).

Future Directions

The compound and its analogues could be further explored for their potential in treating diseases, conditions, or disorders modulated by certain receptors in mammals . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4S/c25-22-7-3-19(4-8-22)17-31-18-20-11-15-26(16-12-20)24(28)21-5-9-23(10-6-21)32(29,30)27-13-1-2-14-27/h3-10,20H,1-2,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMMSYQLMNXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

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